2,3-Dibromobutane

Description

Molecular Structure and Properties

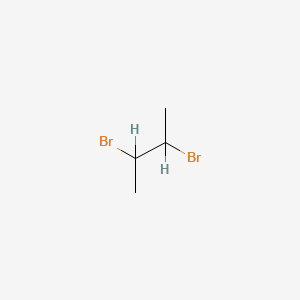

2,3-Dibromobutane (CAS 5408-86-6) is a vicinal dibromide with the molecular formula C₄H₈Br₂ and a molecular weight of 215.91 g/mol . Its structure consists of a four-carbon chain with bromine atoms on the second and third carbons (CC(Br)C(C)Br), leading to two chiral centers (C2 and C3) . This results in three stereoisomers:

- (2R,3R) and (2S,3S) enantiomers (optically active).

- Meso-(2R,3S) (optically inactive due to an internal plane of symmetry) .

Synthesis

this compound is synthesized via electrophilic bromine addition to 2-butene. The reaction proceeds through anti-addition, yielding a racemic mixture of (2R,3R) and (2S,3S) enantiomers, along with the meso form depending on reaction conditions .

Propriétés

IUPAC Name |

2,3-dibromobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c1-3(5)4(2)6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXWFOGWXLJPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871128 | |

| Record name | Butane, 2,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Butane, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dibromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.8 [mmHg] | |

| Record name | 2,3-Dibromobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19446 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5408-86-6, 598-71-0, 5780-13-2 | |

| Record name | 2,3-Dibromobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5408-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,3-dibromo-, (R*,R*)-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-2,3-Dibromobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-2,3-Dibromobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-DIBROMOBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 2,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Dibromobutane can be synthesized through the addition of bromine to 2-butene. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 2-butene, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same electrophilic addition reaction, but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The reaction conditions include the use of an inert solvent such as dichloromethane and maintaining a low temperature to control the reaction rate .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dibromobutane undergoes several types of chemical reactions, including:

Substitution Reactions: In the presence of a nucleophile, such as hydroxide ions, this compound can undergo nucleophilic substitution to form 2,3-butanediol.

Elimination Reactions: When treated with a strong base, this compound can undergo elimination reactions to form butenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Elimination Reactions: Common reagents include potassium tert-butoxide in a non-polar solvent such as dimethyl sulfoxide.

Major Products:

Substitution Reactions: 2,3-Butanediol

Elimination Reactions: Butenes (1-butene and 2-butene)

Applications De Recherche Scientifique

Chemical Properties and Structure

2,3-Dibromobutane exists in two stereoisomeric forms: meso-2,3-dibromobutane and the racemic mixture (±)-2,3-dibromobutane. The meso form is optically inactive due to its internal plane of symmetry, while the racemic mixture contains two enantiomers that exhibit optical activity. The compound's structure allows it to participate in diverse chemical reactions, including substitution and elimination reactions.

Organic Synthesis

This compound serves as a valuable starting material in organic synthesis. It is utilized for the preparation of various organic compounds such as:

- Haloalcohols : Through nucleophilic substitution reactions where bromine atoms are replaced by hydroxyl groups.

- Diols : Via reduction processes that convert dibromides into alcohols.

The compound's ability to undergo dehalogenation reactions also allows for the synthesis of butenes, enhancing its utility in synthetic pathways .

Biochemical Studies

In biochemical research, this compound is employed in studies involving enzyme-catalyzed reactions. Specifically, it is a substrate for haloalkane dehalogenases, enzymes that catalyze the removal of halogen atoms from organic compounds. This property makes it significant for understanding enzymatic mechanisms and developing biocatalysts .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry as an intermediate in the synthesis of pharmaceutical agents. Its reactivity can be harnessed to create compounds with biological activity, contributing to drug discovery efforts .

Industrial Applications

In industry, this compound is used in:

- Flame Retardants : It can be incorporated into formulations to improve fire resistance.

- Liquid Crystal Displays : The compound acts as a polarizer in certain liquid crystal compositions .

Case Study 1: Synthesis of Haloalcohols

A study demonstrated the use of meso-2,3-dibromobutane in synthesizing haloalcohols via nucleophilic substitution. The reaction was conducted using sodium hydroxide as a nucleophile under controlled conditions. The resulting haloalcohols exhibited varying degrees of biological activity against specific bacterial strains.

| Reaction | Reagents | Product |

|---|---|---|

| NaOH | Haloalcohol |

Case Study 2: Enzyme-Catalyzed Reactions

Research involving haloalkane dehalogenases indicated that this compound could effectively serve as a substrate for these enzymes. The study focused on the kinetics of the reaction and highlighted the importance of steric factors influencing enzyme efficiency.

| Enzyme | Substrate | Rate Constant (k) |

|---|---|---|

| Haloalkane Dehalogenase | This compound | 0.15 s |

Mécanisme D'action

The mechanism of action of 2,3-dibromobutane in chemical reactions involves the formation of a cyclic bromonium ion intermediate during electrophilic addition reactions. This intermediate is then attacked by a nucleophile, leading to the formation of the final product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparaison Avec Des Composés Similaires

Key Findings and Trends

Structural Influence on Reactivity :

- Vicinal dibromides (e.g., this compound) favor elimination reactions due to proximity of bromine atoms, while terminal dibromides (e.g., 1,4-dibromobutane) undergo substitution .

- Geminal dibromides (e.g., 2,2-dibromobutane) exhibit unique reactivity, often forming alkenes or carbocation intermediates .

Stereochemical Complexity :

- This compound’s three stereoisomers make it valuable for studying enantioselective synthesis and reaction mechanisms .

Market and Applications: this compound is produced globally (Europe, Asia, North America) for research and specialty synthesis . 1,4-Dibromobutane is widely used in polymer chemistry and drug synthesis (e.g., aripiprazole) .

Data Tables

Table 1: Physical Properties of Dibromobutane Isomers

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Stereoisomers |

|---|---|---|---|

| 1,4-Dibromobutane | 215.91 | ~200 (estimated) | 0 |

| 2,2-Dibromobutane | 215.91 | ~180 (estimated) | 0 |

| This compound | 215.91 | ~190 (estimated) | 3 |

| 2-Methyl-2,3-dibromobutane | 229.94 | ~210 (estimated) | ≥2 |

Table 2: Key Reactions

| Compound | Reaction Type | Product | Reference |

|---|---|---|---|

| This compound | Dehydrohalogenation (Zn) | 2-Butene | |

| 1,4-Dibromobutane | Grignard Formation | BrMgC₄H₈MgBr | |

| 2,2-Dibromobutane | Elimination | 1,2-Diene |

Activité Biologique

2,3-Dibromobutane (C4H8Br2) is a dibrominated derivative of butane that exhibits significant biological activity. Its structure includes two bromine atoms attached to the second and third carbon atoms of a four-carbon chain, leading to the potential for various stereoisomers, including meso and racemic forms. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound exists in several stereoisomeric forms:

- Meso-2,3-dibromobutane : Achiral due to internal symmetry.

- Racemic mixture : Composed of both enantiomers.

The compound is primarily utilized in organic synthesis and as a polarizer in liquid crystal applications .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study assessed its effectiveness against various bacterial strains, revealing notable activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in several cancer cell types. The IC50 values for different cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| A2780 (Ovarian) | 13.7 |

| 518A2 (Melanoma) | 1.5 |

| NIH 3T3 (Fibroblast) | 33.8 |

These results suggest that the compound's cytotoxicity is significantly influenced by its stereochemistry, with certain isomers exhibiting enhanced activity compared to others .

The biological activity of this compound is largely attributed to its ability to interact with cellular targets. The presence of bromine atoms enhances electrophilicity, allowing the compound to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:

- Inhibition of enzyme activity : By modifying active sites.

- Disruption of DNA replication : Through alkylation processes.

Study on Antitumor Activity

In a study published by researchers focusing on halogenated compounds, this compound was shown to exhibit significant antitumor activity in vivo. Mice bearing tumors treated with the compound demonstrated reduced tumor growth rates compared to control groups. The study highlighted the importance of bromine substitution in enhancing the compound's efficacy against tumor cells .

Assessment of Toxicity

Another critical aspect of research involved evaluating the toxicity profile of this compound. Acute toxicity studies indicated that while the compound has therapeutic potential, it also poses risks at higher concentrations. The therapeutic index was calculated based on observed toxic effects versus therapeutic benefits.

Q & A

Basic Research Questions

Q. How can the molecular structure of 2,3-dibromobutane be experimentally determined?

- Methodology : Use X-ray crystallography to resolve the spatial arrangement of atoms, supported by computational modeling (e.g., ball-and-stick visualization) to confirm bond angles and rotatable bonds. NMR spectroscopy (¹H and ¹³C) can identify proton environments and confirm bromine positions via coupling patterns .

- Key Data : The molecule has 5 non-H bonds, 1 rotatable bond (C2-C3), and a molecular weight of 215.914 g/mol .

Q. What are the stereoisomers of this compound, and how are they distinguished?

- Methodology :

- Racemic Mixture : Combine (±)-2,3-dibromobutane (enantiomers: (2R,3R) and (2S,3S)) via bromination of cis-2-butene.

- Meso Compound : Synthesize (2R,3S)-2,3-dibromobutane via bromination of trans-2-butene, confirmed by polarimetry (optical inactivity) and X-ray diffraction .

- Structural Insight : Meso forms exhibit internal symmetry planes, making them superimposable on their mirror images .

Q. What spectroscopic techniques are optimal for analyzing this compound?

- Methodology :

- NMR : Use ¹H NMR to observe splitting patterns (e.g., diastereotopic protons near bromines) and ¹³C NMR to confirm carbon environments.

- IR Spectroscopy : Identify C-Br stretches (~500–600 cm⁻¹) and CH₂/CH₃ deformation modes .

Advanced Research Questions

Q. How does the stereochemical outcome of this compound synthesis vary with reaction conditions?

- Mechanistic Insight : Anti-addition of Br₂ to alkenes (via bromonium ion intermediate) determines stereochemistry.

- cis-2-butene → racemic (±)-2,3-dibromobutane.

- trans-2-butene → meso-2,3-dibromobutane .

- Contradiction Analysis : Discrepancies in diastereomer ratios may arise from solvent polarity (e.g., CCl₄ vs. H₂O) or temperature effects on bromonium ion stability .

Q. How can computational methods resolve contradictions in experimental data on stereoisomer stability?

- Methodology :

- Quantum Mechanics : Calculate relative energies of stereoisomers using DFT (e.g., B3LYP/6-31G*) to predict stability trends.

- Molecular Dynamics : Simulate rotamer populations (e.g., eclipsed vs. staggered) to assess steric strain .

Q. What experimental protocols ensure safe handling of this compound in synthesis?

- Safety Measures :

- Use fume hoods to avoid inhalation (GHS H331).

- Wear nitrile gloves and goggles (skin/eye irritation: GHS H315/H319).

- Store in inert, airtight containers away from oxidizers (risk of HBr release) .

Q. How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of this compound?

- Methodology : Synthesize deuterated derivatives (e.g., this compound-d₉) to track reaction pathways via mass spectrometry or NMR isotope effects. Applications include studying elimination (dehydrohalogenation) kinetics .

Data Contradiction & Validation

Q. Why might reported optical activity data for this compound stereoisomers conflict?

- Resolution Strategies :

- Purity Check : Use chiral HPLC to separate enantiomers and quantify ratios.

- Crystallographic Validation : Confirm absolute configuration via X-ray .

- Common Pitfalls : Trace impurities (e.g., residual alkenes) or racemization during storage may skew results .

Q. How do solvent effects influence the reaction kinetics of this compound formation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.